5,6-Diaminonicotinic acid, also known as 6-aminonicotinic acid, is an organic compound that belongs to the class of aminonicotinic acids. Its molecular formula is , and it has a molecular weight of 138.12 g/mol. The compound features an amino group at the 6-position of the pyridine ring, which is characteristic of its structure. It appears as a light yellow crystalline solid and is soluble in water at approximately 1.0 g/L at 20 °C .
This compound is particularly notable for its role as an inhibitor of bacterial DNA gyrase and topoisomerase IV, making it a subject of interest in pharmacology and medicinal chemistry .
5,6-Diaminonicotinic acid exhibits significant biological activity:
Several methods have been developed for synthesizing 5,6-diaminonicotinic acid:
5,6-Diaminonicotinic acid has several applications:
Research into the interactions of 5,6-diaminonicotinic acid has revealed its binding affinity to various biological targets:
Several compounds share structural similarities with 5,6-diaminonicotinic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Amino-4-pyridinecarboxylic acid | 13362-28-2 | 0.84 |
(E)-3-(6-Aminopyridin-3-yl)acrylic acid | 167837-43-6 | 0.82 |
2-Amino-5-methylnicotinic acid | 532440-94-1 | 0.80 |
4-(6-Aminopyridin-3-yl)benzoic acid | 222986-51-8 | 0.79 |
The uniqueness of 5,6-diaminonicotinic acid lies in its specific position of amino substitution on the pyridine ring, which contributes to its distinct biological activities compared to these similar compounds.